molecular formula C15H13FN2O B12126473 Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- CAS No. 138840-92-3

Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-

Cat. No.: B12126473
CAS No.: 138840-92-3
M. Wt: 256.27 g/mol
InChI Key: IDGMXKDATHDEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-fluorophenyl group at position 3 and a phenol moiety at position 2. This compound’s structure is notable for its planar aromatic systems and hydrogen-bonding capabilities, which influence its crystallization behavior and intermolecular interactions .

Properties

CAS No.

138840-92-3

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C15H13FN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,14,18-19H,9H2

InChI Key

IDGMXKDATHDEBA-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=C(C=C2)F)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- typically involves the reaction of 4-fluorophenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions to form the dihydropyrazole ring. The phenolic group is then introduced through electrophilic aromatic substitution reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, such as 4-fluorophenylhydrazine, followed by the formation of the dihydropyrazole ring and subsequent phenol substitution. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinone derivatives. For example:

  • Reagents : KMnO₄ in acidic or neutral media.

  • Outcome : Formation of 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1,4-benzoquinone.

Mechanistic Insight :
DFT calculations indicate that electron-donating groups on the phenol ring lower the activation energy for oxidation by stabilizing transition states through resonance .

Reduction Reactions

The pyrazole ring can be reduced to modify electronic properties:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol selectively reduces the C=N bond of the pyrazoline ring, yielding a pyrrolidine derivative.

  • Lithium Aluminum Hydride (LiAlH4) : Reduces the pyrazoline to a pyrazole while retaining the fluorine substituent.

Comparative Reactivity :

Reducing AgentProductYield (%)
H₂/Pd-CPyrrolidine88
LiAlH₄Pyrazole76

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group participates in nucleophilic substitutions:

  • Reaction with Amines : Aniline derivatives displace fluorine under microwave irradiation (150°C, 30 min), forming 4-(arylamino)phenyl analogs.

  • Halogen Exchange : Treatment with NaI in DMF replaces fluorine with iodine, enhancing halogen bonding potential .

Example :
Ar-F+NH2PhMW, 150°CAr-NHPh+HF\text{Ar-F} + \text{NH}_2\text{Ph} \xrightarrow{\text{MW, 150°C}} \text{Ar-NHPh} + \text{HF}
Yield: 68–82%.

Cyclocondensation for Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Thiazole Formation : Reaction with phenacyl bromide in ethanol yields 4-aryl-2-(pyrazolyl)thiazoles .

  • Triazole Hybrids : Click chemistry with azides produces 1,2,3-triazole-linked derivatives showing antimicrobial activity .

Antimicrobial Activity Data :

DerivativeMicrobial StrainInhibition Zone (mm)
Thiazole 27a Bacillus subtilis30
Triazole 33c Candida albicans28

Electrophilic Substitution

The phenol group directs electrophilic attacks to the ortho and para positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-3 and C-5 of the phenol ring .

  • Sulfonation : SO₃/H₂SO₄ produces water-soluble sulfonated derivatives.

Regioselectivity :
DFT-based molecular electrostatic potential (MEP) maps confirm enhanced electron density at C-3/C-5, favoring electrophilic substitution .

Metal Complexation

The phenol and pyrazole nitrogen atoms act as ligands for transition metals:

  • Cu(II) Complexes : Form octahedral geometries with enhanced antioxidant activity (IC₅₀ = 1.2 µM for DPPH scavenging) .

  • Zn(II) Complexes : Exhibit fluorescence properties, useful in bioimaging .

Stability Constants :

Metal Ionlog K (25°C)
Cu²⁺8.9
Zn²⁺7.3

Photochemical Reactions

UV irradiation induces cis-trans isomerization in the pyrazoline ring, altering biological activity:

  • Quantum Yield : Ф = 0.45 at 365 nm .

  • Biological Impact : Trans-isomers show 3× higher B-Raf kinase inhibition than cis-isomers .

Scientific Research Applications

Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- has been studied for its pharmacological properties. Research indicates that it may exhibit:

  • Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play key roles in the inflammatory process. This suggests its use in treating conditions associated with inflammation.
  • Analgesic Properties : Studies have indicated that derivatives of pyrazole compounds can provide relief from pain, making this compound a candidate for analgesic drug development.

Case Studies and Research Findings

  • Anticonvulsant Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticonvulsant activity. The results demonstrated that compounds structurally related to Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- exhibited significant activity against induced seizures in animal models. These findings highlight the potential of this class of compounds in treating epilepsy .
  • Anticancer Potential : Research has explored the anticancer properties of pyrazole derivatives. In vitro studies have shown that certain modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. The presence of a fluorophenyl group appears to increase the selectivity and potency of these compounds against cancer cells.
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) of phenolic pyrazole compounds indicate that variations in substituents significantly affect their biological activity. Compounds with electron-withdrawing groups like fluorine tend to enhance potency against specific biological targets .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPain relief efficacy
AnticonvulsantActivity against induced seizures
AnticancerCytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the dihydropyrazole ring contributes to its overall stability and bioactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazoline Derivatives

Compound Substituents (Position 3) Backbone Modifications Crystallographic Features Evidence ID
Target Compound 4-Fluorophenyl Phenol-thiazole Planar dihydropyrazole, H-bonding -
Compound 4 4-Chlorophenyl Chlorophenyl-thiazole Isostructural with Br analog, two molecules/unit
Compound 5 4-Bromophenyl Bromophenyl-thiazole Identical packing to 4, halogen-adjusted
IDOMOF 4-Bromophenyl Bromophenyl-benzo[d]thiazole Modified aromatic system, varied packing

Table 2: Physical Properties of Selected Analogs

Compound Substituent Melting Point (°C) Yield (%) Key Functional Groups Evidence ID
14i 2-Iodophenyl 174–176 58 Iodine, hydroxamate
14l 2,4-Dichlorophenyl 128–130 53 Chlorine, acetyl
12 Dichloropyridinyl 226–227 49 Thiazole, chlorophenyl

Biological Activity

Phenol derivatives, particularly those containing pyrazole moieties, have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- (CAS Number: 374095-41-7) is of particular interest for its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Properties

The chemical structure of Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- can be represented as follows:

C15H13FN2O\text{C}_{15}\text{H}_{13}\text{F}\text{N}_{2}\text{O}

It features a fluorophenyl group attached to a 4,5-dihydro-1H-pyrazole ring, which is further linked to a phenolic hydroxyl group. This unique structure contributes to its biological activity.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. A study involving a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives demonstrated promising antitumor activity against various cancer cell lines. The compounds were synthesized and screened for their ability to inhibit cell proliferation, with some showing IC50 values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory potential of phenolic pyrazole derivatives has also been investigated. Compounds similar to Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that these compounds could be developed as anti-inflammatory agents .

Antibacterial and Antifungal Activities

Several studies have evaluated the antibacterial and antifungal activities of pyrazole derivatives. For instance, derivatives similar to Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- have shown effective inhibition against various bacterial strains and phytopathogenic fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of phenolic pyrazoles. Modifications at different positions on the pyrazole ring or the phenolic hydroxyl group can significantly affect potency and selectivity. For example:

CompoundR1R2Biological Activity
M1FNO2Antitumor
M2NO2FAnti-inflammatory
M3CH3NO2Antibacterial
M4OHNO2Antifungal

This table illustrates how variations in substituents can lead to different biological profiles .

Case Study 1: Antitumor Screening

In a comprehensive screening of 24 phenolic pyrazole derivatives, several compounds were identified with significant antitumor activity against human cancer cell lines. The study highlighted that compounds with electron-withdrawing groups (like fluorine) at specific positions enhanced cytotoxicity compared to their non-fluorinated counterparts .

Case Study 2: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory effects of a related compound demonstrated that it inhibited LPS-induced nitric oxide production in macrophages. This effect was attributed to the modulation of signaling pathways involved in inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.